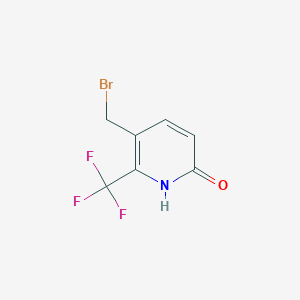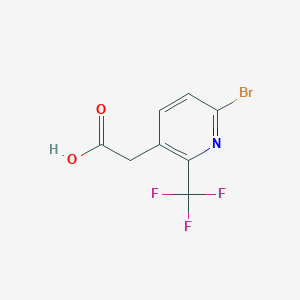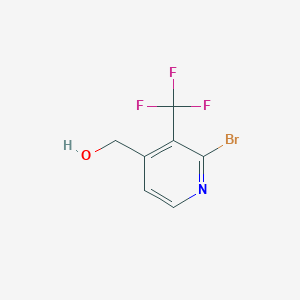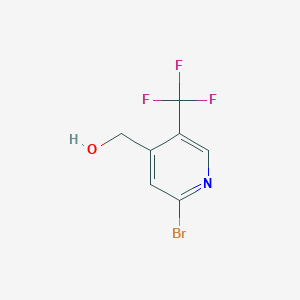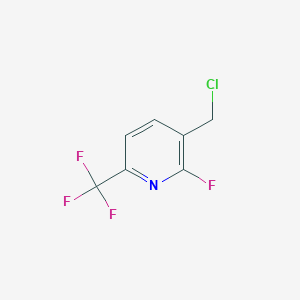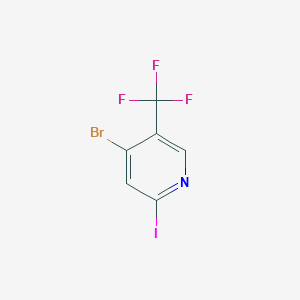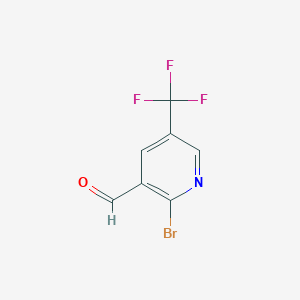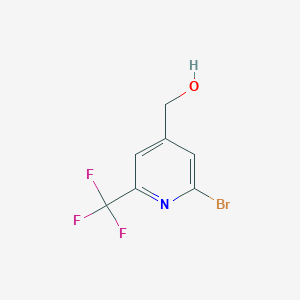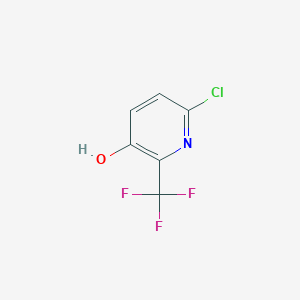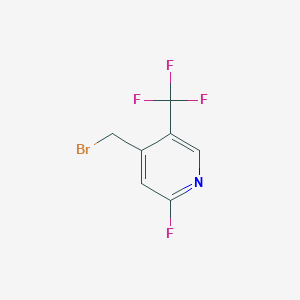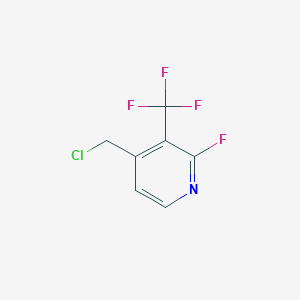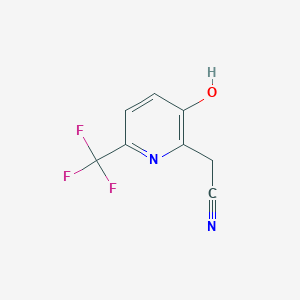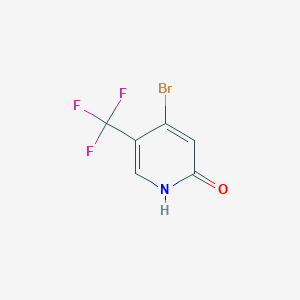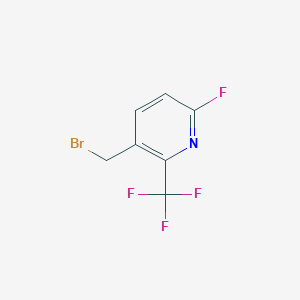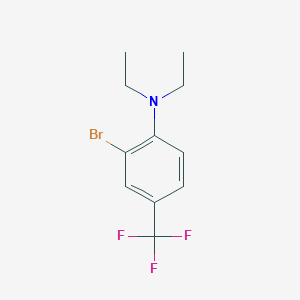
2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline
Übersicht
Beschreibung
“2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C11H13BrF3N . It is similar to “4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” which has a molecular weight of 268.08 .
Molecular Structure Analysis
The molecular structure of “2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline” can be represented by the InChI code: 1S/C11H13BrF3N/c1-2-14(3)9-6-5-8(11(12,13)14)7-10(9)15/h5-7H,2-3H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline” are not available, trifluoromethylpyridines, which share the trifluoromethyl group, have been used in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline” include a molecular weight of 296.127 Da . It is similar to “4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” which has a density of 1.543 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Vibrational Analysis and Material Potential
2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline, along with similar compounds like 4-chloro-3-(trifluoromethyl)aniline and 4-fluoro-3-(trifluoromethyl)aniline, have been studied for their vibrational properties. These studies, utilizing techniques such as Fourier Transform-Infrared and Fourier Transform-Raman, have revealed insights into the molecule's structure and the effects of substituent positions on its vibrational spectra. These findings could be useful in developing materials for nonlinear optical (NLO) applications (Revathi et al., 2017).
Chemical Synthesis and Structural Elaboration
Research has shown that compounds like 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline can be synthesized and structurally modified for various applications. For instance, an acid-catalyzed cyclization-condensation of anilines and Et 4,4,4-trifluoroacetoacetate can produce 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be converted into 4-bromo-2-(trifluoromethyl)quinolines. These intermediates are useful for further chemical modifications, showcasing the compound's versatility in synthesis (Marull & Schlosser, 2003).
Photocatalysis and Functional Molecule Synthesis
There's also research into the use of related compounds in photocatalysis. For example, the use of Ru(bpy)3Cl2 as a photocatalyst for visible-light-induced fluoroalkylation of anilines, including those similar to 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline, has been developed. This method efficiently installs amino and fluoroalkyl moieties, demonstrating potential in the synthesis of functional molecules (Kong et al., 2017).
Biological Activity and Medicinal Chemistry
Furthermore, compounds derived from 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline have been investigated for their biological activities. Studies have synthesized various analogs with potential antibacterial, antifungal, and anti-inflammatory properties, indicating their relevance in medicinal chemistry and drug development (Bhat, Sufeera, & Chaitanya, 2011).
Polymer Research
Lastly, in the field of polymer science, derivatives of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline have been used to synthesize epoxy systems with improved water resistance. This research highlights the compound's utility in enhancing the properties of polymers, especially regarding water absorption and resistance (Johncock & Tudgey, 1983).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N/c1-3-16(4-2)10-6-5-8(7-9(10)12)11(13,14)15/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVJKAZJUZEKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



